molecular formula C7H3ClF4O B1402216 2-Chloro-3-(difluoromethoxy)-1,4-difluoro-benzene CAS No. 1261869-12-8

2-Chloro-3-(difluoromethoxy)-1,4-difluoro-benzene

Cat. No.: B1402216
CAS No.: 1261869-12-8
M. Wt: 214.54 g/mol
InChI Key: VHCMTJNLLVAORO-UHFFFAOYSA-N
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Description

2-Chloro-3-(difluoromethoxy)-1,4-difluoro-benzene is an organic compound that belongs to the class of halogenated aromatic compounds. This compound is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a difluoromethoxy group. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(difluoromethoxy)-1,4-difluoro-benzene typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong halogenating agents and specific catalysts to achieve the desired substitution pattern on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(difluoromethoxy)-1,4-difluoro-benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative, while oxidation may produce a carboxylic acid derivative .

Scientific Research Applications

2-Chloro-3-(difluoromethoxy)-1,4-difluoro-benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(difluoromethoxy)-1,4-difluoro-benzene involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(trifluoromethoxy)-1,4-difluoro-benzene
  • 2-Chloro-3-(difluoromethoxy)-1,4-dimethoxybenzene
  • 2-Chloro-3-(difluoromethoxy)-1,4-dichloro-benzene

Uniqueness

2-Chloro-3-(difluoromethoxy)-1,4-difluoro-benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of chlorine and multiple fluorine atoms can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specialized applications .

Properties

IUPAC Name

2-chloro-3-(difluoromethoxy)-1,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O/c8-5-3(9)1-2-4(10)6(5)13-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCMTJNLLVAORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)OC(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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